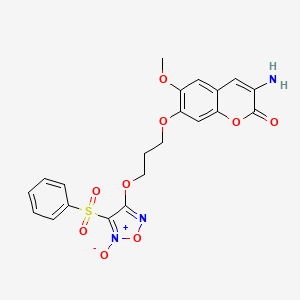
Antitumor agent-62
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitumor agent-62 is a novel compound known for its potent antitumor properties. It has shown significant antiproliferative activity against various cancer cell lines, making it a promising candidate for cancer therapy. This compound is particularly noted for its ability to activate the mitochondrial apoptosis pathway and arrest the cell cycle at the G2/M phase .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-62 involves multiple steps, including cyclization and condensation reactions. One common method involves the Biginelli reaction to form the pyrimidine parent nucleus, followed by condensation reactions using acetonitrile as the solvent and triethylamine as the acid-binding agent . The reaction conditions typically involve room temperature and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods while maintaining the reaction conditions to ensure consistency and quality. This often involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters to optimize yield and minimize impurities.
化学反应分析
Types of Reactions
Antitumor agent-62 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
科学研究应用
Antitumor agent-62 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, such as apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including lung, breast, and colon cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.
作用机制
The mechanism of action of Antitumor agent-62 involves multiple pathways:
Molecular Targets: It targets specific proteins and enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.
Pathways Involved: The compound activates the mitochondrial apoptosis pathway, leading to the release of cytochrome c and activation of caspases, which ultimately result in cell death.
相似化合物的比较
Antitumor agent-62 can be compared with other similar compounds, such as:
属性
分子式 |
C21H19N3O9S |
|---|---|
分子量 |
489.5 g/mol |
IUPAC 名称 |
3-amino-7-[3-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]propoxy]-6-methoxychromen-2-one |
InChI |
InChI=1S/C21H19N3O9S/c1-29-17-11-13-10-15(22)21(25)32-16(13)12-18(17)30-8-5-9-31-19-20(24(26)33-23-19)34(27,28)14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9,22H2,1H3 |
InChI 键 |
FONGGCFZVFFQGL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)O2)N)OCCCOC3=NO[N+](=C3S(=O)(=O)C4=CC=CC=C4)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


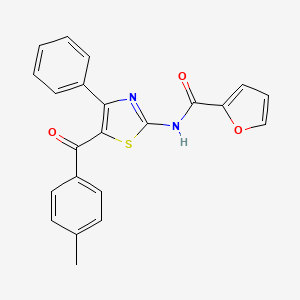

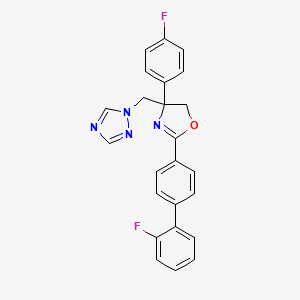
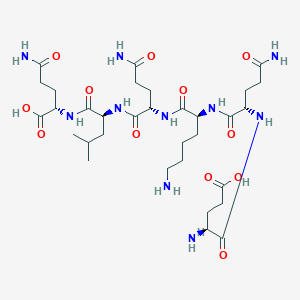
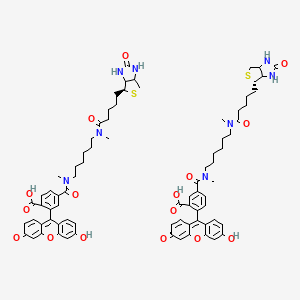
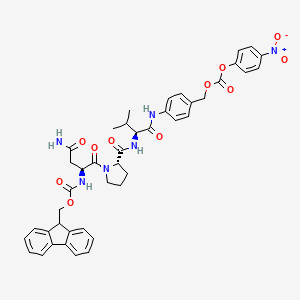
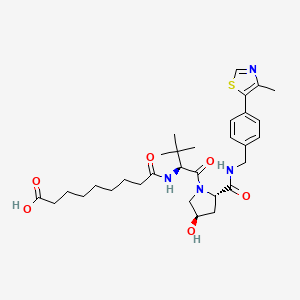
![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B12406892.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12406905.png)
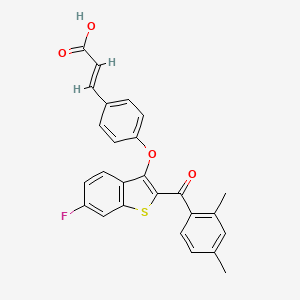
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline](/img/structure/B12406918.png)
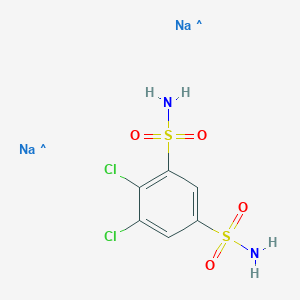
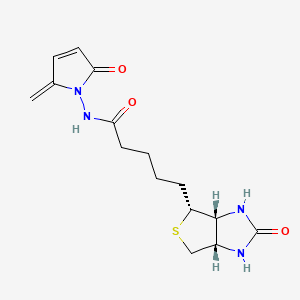
![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)
